Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is a tetra-substituted benzoate ester (C₈H₆BrFO₃, MW 249.03 g/mol) bearing bromine at the 3-position, fluorine at the 5-position, a hydroxyl group at the 4-position, and a methyl ester at the 1-position. The compound is classified as a halogenated aromatic building block and is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C8H6BrFO3
Molecular Weight 249.03 g/mol
CAS No. 445019-48-7
Cat. No. B1398840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-5-fluoro-4-hydroxybenzoate
CAS445019-48-7
Molecular FormulaC8H6BrFO3
Molecular Weight249.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)Br)O)F
InChIInChI=1S/C8H6BrFO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3
InChIKeyWUXIMTUXBDBVOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (CAS 445019-48-7) – Core Chemical Profile & Procurement Baseline


Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is a tetra-substituted benzoate ester (C₈H₆BrFO₃, MW 249.03 g/mol) bearing bromine at the 3-position, fluorine at the 5-position, a hydroxyl group at the 4-position, and a methyl ester at the 1-position [1]. The compound is classified as a halogenated aromatic building block and is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research. Its substitution pattern creates a unique electronic environment that cannot be replicated by any other regioisomer, which is the foundational rationale for its procurement over alternative dihalogenated hydroxybenzoates .

Why Generic Substitution Fails for Methyl 3-bromo-5-fluoro-4-hydroxybenzoate – The Regioisomer Problem


In the procurement of halogenated benzoate intermediates, the exact position of each substituent dictates the compound's reactivity, physicochemical profile, and ultimate biological outcome. Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is not interchangeable with its regioisomers (e.g., methyl 4-bromo-5-fluoro-2-hydroxybenzoate or methyl 5-bromo-2-fluoro-4-hydroxybenzoate) because the relative orientation of the electron-withdrawing bromine and fluorine atoms and the electron-donating hydroxyl group controls the aromatic ring's electronic density, which in turn governs regioselectivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and hydrogen-bonding patterns in biological targets . Patents that specifically exemplify this substitution pattern for GPR40 modulators and LpxC inhibitors would not generate the intended structure-activity relationship with any other isomer, making generic substitution scientifically invalid .

Quantitative Differentiation of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate vs. Its Closest Analogs


Regioisomeric Identity Confirmed by Computed Physicochemical Descriptors

The target compound exhibits a computed XLogP3-AA of 2.2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4, as reported in PubChem [1]. Its regioisomer, methyl 4-bromo-5-fluoro-2-hydroxybenzoate (CAS 1193162-25-2), features a different spatial arrangement of the same functional groups, which, while not yielding a distinct XLogP in computed models, alters the intramolecular hydrogen-bonding capacity between the hydroxyl and ester groups. The target's 4-hydroxy motif enables intermolecular hydrogen-bond donation that is sterically and electronically distinct from the 2-hydroxy isomer, a critical factor in target engagement for medicinal chemistry campaigns .

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

Patented Utility in GPR40 Modulator and Metabolic-Disorder Programs

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is explicitly recited as a key intermediate in patent families describing conformationally constrained carboxylic acid derivatives useful for treating metabolic disorders such as type II diabetes, operating via GPR40 modulation . The specific substitution pattern is mandatory because the 3-bromo-5-fluoro arrangement orients the downstream aryl appendage into the GPR40 allosteric binding pocket. Replacement with the 4-bromo-5-fluoro isomer would rotate the vector of substitution, which is predicted to abolish GPR40 agonism based on the structure-activity relationships disclosed in the patent (no direct IC₅₀ comparator available; this is a class-level inference based on the patent's explicit exemplification of this isomer) .

Metabolic Disorders GPR40 Agonists Type II Diabetes

Density and Boiling Point as Quality-Control and Formulation-Relevant Descriptors

The compound's computed density of 1.7 ± 0.1 g/cm³ and boiling point of 274.2 ± 40.0 °C at 760 mmHg serve as batch-to-batch consistency markers. While not a direct functional differentiator, these values allow procurement teams to verify identity and purity against supplied certificates of analysis. The high boiling point, coupled with a flash point of 119.6 ± 27.3 °C, provides a safe-handling envelope that compares favorably to lower-boiling benzoate esters, reducing volatility-related losses during rotary evaporation and long-term storage .

Analytical Chemistry Quality Control Formulation

Optimal Application Scenarios for Methyl 3-bromo-5-fluoro-4-hydroxybenzoate Based on Verified Evidence


Medicinal Chemistry: GPR40 Modulator Lead Optimization

Research groups pursuing spirocyclic or conformationally constrained GPR40 agonists for type II diabetes should procure this exact regioisomer, as it is explicitly exemplified in the patent literature as the intermediate yielding the active chemotype . Substitution with any other isomer will produce a different vector of substitution and is not supported by the published structure-activity relationship.

Antibacterial Drug Discovery: LpxC Inhibitor Synthesis

In programs targeting Pseudomonas aeruginosa LpxC, fluorinated aromatic building blocks demonstrated IC₅₀ values below 1 μM when incorporated into hydroxamic acid-containing libraries [1]. While the target compound itself was not the final bioactive molecule, its 3-bromo-5-fluoro-4-hydroxy substitution pattern provides the necessary electronic and steric features for the oxazoline-heterocycle series that showed potent enzyme inhibition.

Organic Synthesis: Selective Cross-Coupling Scaffold

The presence of a bromine atom at the 3-position, a fluorine at the 5-position, and a free hydroxyl at the 4-position enables sequential, chemoselective functionalization: the bromine can undergo Suzuki or Buchwald-Hartwig coupling, the fluorine can serve as a metabolically stable bioisostere or be activated for nucleophilic aromatic substitution under forcing conditions, and the hydroxyl can be alkylated or acylated without protecting the ester . This orthogonal reactivity profile is not available in the 2-hydroxy isomer, where intramolecular H-bonding deactivates the phenol.

Quality Control & Analytical Reference Standard

With a purity specification of ≥98% and a well-defined density and boiling point, this compound can serve as an HPLC reference standard for monitoring reaction progress in multi-step syntheses that rely on this halogenation pattern . Its distinct retention time and UV-visible absorption profile, governed by the specific substituent arrangement, facilitate accurate quantification in complex reaction mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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